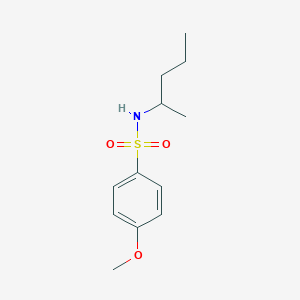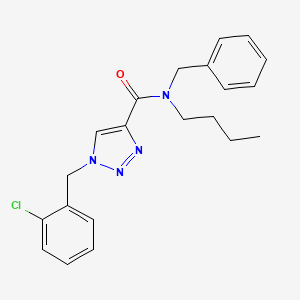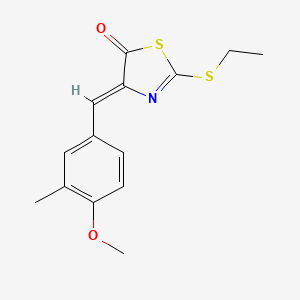
4-methoxy-N-(1-methylbutyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecamylamine was first synthesized in the 1950s and has been used as a smoking cessation aid. However, it has also been studied for its potential applications in treating a variety of conditions, including hypertension, ADHD, and Tourette's syndrome.
Mecanismo De Acción
Mecamylamine acts as a non-competitive antagonist of nAChRs, which are receptors that are involved in the transmission of nerve impulses. By blocking these receptors, Mecamylamine reduces the activity of the sympathetic nervous system, leading to a decrease in blood pressure and other physiological effects.
Biochemical and physiological effects:
In addition to its effects on blood pressure, Mecamylamine has also been shown to have a variety of other biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which may be responsible for its potential use in treating ADHD and Tourette's syndrome. It has also been shown to reduce the release of norepinephrine and epinephrine, which may contribute to its effects on blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Mecamylamine in lab experiments is that it is a well-studied compound with a known mechanism of action. However, one limitation is that it can be difficult to work with due to its low solubility in some solvents.
Direcciones Futuras
There are many potential future directions for research on Mecamylamine. One area of interest is its potential use in treating addiction, as it has been shown to reduce the reinforcing effects of nicotine and other drugs of abuse. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as nAChRs have been implicated in the pathology of these conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of Mecamylamine and its potential therapeutic applications.
Métodos De Síntesis
Mecamylamine can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 1-methylbutylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Mecamylamine has been extensively studied for its therapeutic potential in a variety of conditions. It has been shown to be effective in reducing blood pressure in hypertensive patients, and it has also been studied for its potential use in treating ADHD and Tourette's syndrome.
Propiedades
IUPAC Name |
4-methoxy-N-pentan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-5-10(2)13-17(14,15)12-8-6-11(16-3)7-9-12/h6-10,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOZDVUWQRQFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)

![(3aS*,5S*,9aS*)-5-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4955692.png)
![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)
![3-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955720.png)
![isopropyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4955740.png)

![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)


![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4955768.png)
